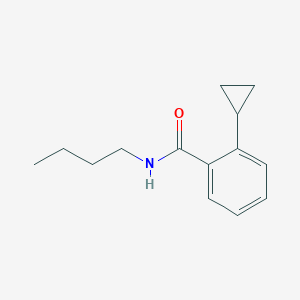

N-Butyl-2-cyclopropylbenzamide

Beschreibung

N-Butyl-2-cyclopropylbenzamide is a benzamide derivative characterized by a cyclopropyl substituent at the 2-position of the benzamide core and an n-butyl group attached to the amide nitrogen. Benzamides are a class of organic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity.

Eigenschaften

CAS-Nummer |

918867-69-3 |

|---|---|

Molekularformel |

C14H19NO |

Molekulargewicht |

217.31 g/mol |

IUPAC-Name |

N-butyl-2-cyclopropylbenzamide |

InChI |

InChI=1S/C14H19NO/c1-2-3-10-15-14(16)13-7-5-4-6-12(13)11-8-9-11/h4-7,11H,2-3,8-10H2,1H3,(H,15,16) |

InChI-Schlüssel |

YAFIVBDYMTUAQH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCNC(=O)C1=CC=CC=C1C2CC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Butyl-2-Cyclopropylbenzamid beinhaltet typischerweise die Reaktion von 2-Cyclopropylbenzoesäure mit n-Butylamin. Die Reaktion wird unter Rückflussbedingungen in Gegenwart eines Dehydratisierungsmittels wie Thionylchlorid oder Phosphortrichlorid durchgeführt, um die Bildung der Amidbindung zu ermöglichen. Die Reaktionsmischung wird dann mit Standardtechniken wie Umkristallisation oder Säulenchromatographie gereinigt, um das gewünschte Produkt in hoher Ausbeute und Reinheit zu erhalten .

Industrielle Produktionsmethoden

Im industriellen Maßstab kann die Produktion von N-Butyl-2-Cyclopropylbenzamid durch kontinuierliche Flussverfahren erreicht werden, die eine bessere Kontrolle der Reaktionsparameter und eine höhere Effizienz ermöglichen. Die Verwendung automatisierter Systeme und fortschrittlicher Reinigungstechniken gewährleistet die gleichbleibende Qualität und Skalierbarkeit der Verbindung .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Butyl-2-Cyclopropylbenzamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um Amine oder Alkohole zu ergeben.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydrid.

Hauptprodukte, die gebildet werden

Oxidation: Carbonsäuren, Ketone.

Reduktion: Amine, Alkohole.

Substitution: Substituierte Benzamide.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-Butyl-2-Cyclopropylbenzamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Es wird vermutet, dass die Verbindung ihre Wirkungen durch Bindung an bestimmte Enzyme oder Rezeptoren ausübt und so deren Aktivität moduliert. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, sind noch Gegenstand der Forschung, aber vorläufige Studien deuten darauf hin, dass es Signalwege im Zusammenhang mit Entzündungen und Zellproliferation beeinflussen kann.

Wirkmechanismus

The mechanism of action of N-Butyl-2-cyclopropylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key properties of N-Butyl-2-cyclopropylbenzamide and related benzamide derivatives, with data extrapolated from available evidence and analogous compounds:

Key Findings:

Structural Influence on Solubility: The cyclopropyl group in N-Butyl-2-cyclopropylbenzamide likely reduces water solubility compared to 2-aminobenzamide, which benefits from hydrogen bonding via its amino group. This difference may limit its utility in aqueous systems but enhance membrane permeability in biological contexts . N-(2-Ethylhexyl)benzamide exhibits even lower solubility due to its bulky branched alkyl chain, aligning with industrial applications requiring hydrophobic properties .

Bioactivity and Applications: 2-Aminobenzamides are well-documented in glycosylation engineering and analytical biochemistry (e.g., glycan profiling), leveraging their polar substituents for enzyme interactions .

Toxicity and Safety :

- Both N-Butyl-2-cyclopropylbenzamide and N-(2-Ethylhexyl)benzamide lack comprehensive toxicity profiles, underscoring the need for rigorous safety evaluations in research settings .

Biologische Aktivität

N-Butyl-2-cyclopropylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

N-Butyl-2-cyclopropylbenzamide is characterized by its unique structural features, which include a butyl group and a cyclopropyl group attached to a benzamide backbone. This structural arrangement contributes to its biological activity and potential therapeutic applications.

The biological activity of N-Butyl-2-cyclopropylbenzamide is believed to involve its interaction with specific molecular targets. Preliminary studies suggest that it may modulate signaling pathways related to inflammation and cell proliferation by binding to certain enzymes or receptors. Understanding these mechanisms is crucial for developing therapeutic strategies that leverage the compound's properties.

1. Antimicrobial Properties

Research indicates that N-Butyl-2-cyclopropylbenzamide exhibits antimicrobial activity. It has been investigated for its potential to inhibit the growth of various pathogens, making it a candidate for further exploration in antimicrobial therapy.

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Its ability to modulate inflammatory pathways could have significant implications for treating conditions characterized by excessive inflammation.

3. Antitumor Activity

Similar compounds within the benzamide class have shown antitumor activity, suggesting that N-Butyl-2-cyclopropylbenzamide may possess similar properties. However, specific studies on this compound's antitumor effects are still needed to confirm its efficacy in cancer treatment.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of various pathogens | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Antitumor | Potential antitumor effects suggested |

Case Study: Antiparasitic Activity

In a comparative study of structurally similar compounds, it was found that modifications to the cyclopropyl group significantly impacted antiparasitic activity. The removal or alteration of this group led to a marked decrease in efficacy, highlighting its importance in maintaining biological activity . For example, compounds with cyclopropyl substitutions demonstrated EC50 values ranging from 0.14 μM to over 10 μM depending on structural variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.